Stereochemical Configuration Defines 3D Vector Presentation
The (2S,4R) absolute configuration of this compound defines a precise three-dimensional presentation of both the α-CF₃ group and the 4-OH substituent, which is non-superimposable on its enantiomer (2R,4S) or diastereomers such as (2S,4S) or (2R,4R) [1]. In fragment-based drug discovery, fluorinated piperidines with defined stereochemistry serve as 3D fragments that enable exploration of distinct vectors from a central scaffold compared to achiral or racemic alternatives [2].
| Evidence Dimension | Stereochemical configuration and conformational presentation |
|---|---|
| Target Compound Data | Absolute (2S,4R) configuration with cis-relationship between 2-CF₃ and 4-OH groups |
| Comparator Or Baseline | Enantiomer (2R,4S) and diastereomers (2S,4S), (2R,4R); non-fluorinated piperidine-4-ol |
| Quantified Difference | Enantiomers are mirror images that may exhibit different binding affinities; diastereomers differ in spatial arrangement of functional groups; exact Δ in binding not reported in accessible literature |
| Conditions | Structural analysis; stereochemical comparison |
Why This Matters
Sourcing the correct stereoisomer is essential for maintaining SAR reproducibility and avoiding false-negative or false-positive hits in screening campaigns.
- [1] SpectraBase. (2020-2024). (2R,4S)-2-(trifluoromethyl)-4-piperidinol. SpectraBase Compound ID: AkzB1BhMKv8. John Wiley & Sons, Inc. View Source
- [2] Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. View Source
